molecular formula C17H20N2O3 B11158821 N-[4-(pentylcarbamoyl)phenyl]furan-2-carboxamide

N-[4-(pentylcarbamoyl)phenyl]furan-2-carboxamide

Cat. No.: B11158821
M. Wt: 300.35 g/mol
InChI Key: NFUJTHCWFDSOJZ-UHFFFAOYSA-N
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Description

N-[4-(pentylcarbamoyl)phenyl]furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The furan ring, a five-membered aromatic ring containing one oxygen atom, is a key structural feature that imparts unique chemical and biological properties to these compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(pentylcarbamoyl)phenyl]furan-2-carboxamide typically involves the reaction of furan-2-carbonyl chloride with 4-(pentylcarbamoyl)aniline in the presence of a base such as triethylamine. The reaction proceeds through the formation of an amide bond between the carbonyl group of the furan derivative and the amine group of the aniline derivative. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(pentylcarbamoyl)phenyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl group in the amide can be reduced to form the corresponding amine.

    Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of various substituted furan derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted furan derivatives depending on the electrophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[4-(pentylcarbamoyl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of bacterial enzymes, leading to antibacterial effects, or interact with cellular receptors involved in cancer cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromophenyl)furan-2-carboxamide
  • N-(2-(4-methoxystyryl)phenyl)furan-2-carboxamide
  • 2,5-dimethyl-N-(2-(benzyl)thio)ethyl)furan-3-carboxamide

Uniqueness

N-[4-(pentylcarbamoyl)phenyl]furan-2-carboxamide is unique due to its specific substitution pattern on the furan ring and the presence of the pentylcarbamoyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C17H20N2O3

Molecular Weight

300.35 g/mol

IUPAC Name

N-[4-(pentylcarbamoyl)phenyl]furan-2-carboxamide

InChI

InChI=1S/C17H20N2O3/c1-2-3-4-11-18-16(20)13-7-9-14(10-8-13)19-17(21)15-6-5-12-22-15/h5-10,12H,2-4,11H2,1H3,(H,18,20)(H,19,21)

InChI Key

NFUJTHCWFDSOJZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CO2

Origin of Product

United States

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